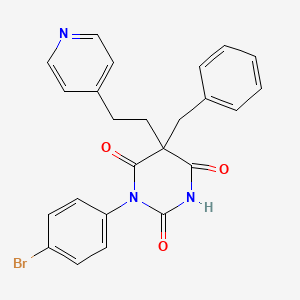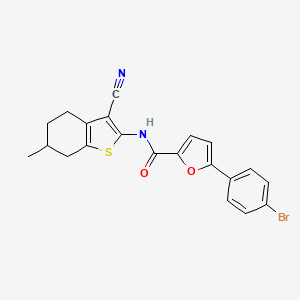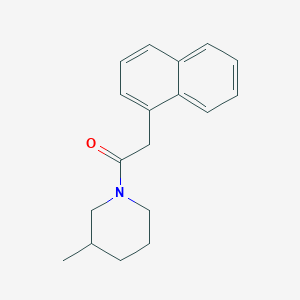
5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Descripción general
Descripción
5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include benzyl bromide, 4-bromobenzaldehyde, and 2-pyridine-4-ylethylamine. The reaction conditions may involve:
Step 1: Formation of an intermediate Schiff base by reacting 4-bromobenzaldehyde with 2-pyridine-4-ylethylamine in the presence of a suitable catalyst.
Step 2: Cyclization of the Schiff base with benzyl bromide under basic conditions to form the diazinane ring.
Step 3: Purification of the final product using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. It can serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their therapeutic potential. They could exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-1-phenyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 5-Benzyl-1-(4-chlorophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 5-Benzyl-1-(4-fluorophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern. The presence of the bromine atom and the pyridine ring imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propiedades
IUPAC Name |
5-benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c25-19-6-8-20(9-7-19)28-22(30)24(21(29)27-23(28)31,16-18-4-2-1-3-5-18)13-10-17-11-14-26-15-12-17/h1-9,11-12,14-15H,10,13,16H2,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAQYXPSDARAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B4091943.png)
![4-chloro-2-{1-[(4-methoxyphenyl)amino]ethyl}phenol](/img/structure/B4091947.png)
![5-(3,4-dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091959.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4091968.png)


![2-(2-chloro-4,6-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4091995.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4092001.png)
![N-benzyl-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4092002.png)

![4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]morpholine](/img/structure/B4092011.png)
![5-chloro-2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4092019.png)

![4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4092034.png)
